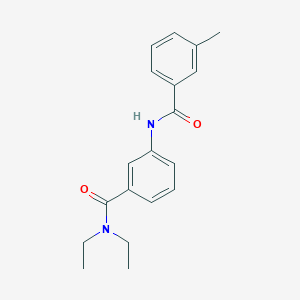
N,N-diethyl-3-(3-methylbenzamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-3-(3-methylbenzamido)benzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective and widely used insect repellents around the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, fleas, and chiggers.
Wirkmechanismus
The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect the presence of humans or animals. This makes it difficult for the insect to locate and bite its host.
Biochemical and Physiological Effects:
DEET has been found to have a low toxicity profile in mammals, including humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been found to have a repellent effect on some non-target insects, such as honeybees.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is widely used in laboratory experiments to study the behavior of insects. Its effectiveness and low toxicity make it a useful tool for studying insect behavior and ecology. However, the use of DEET in laboratory experiments can also have limitations, such as the need to control for variables such as temperature and humidity.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding DEET. These include:
1. Developing new and more effective insect repellents that are less toxic to humans and the environment.
2. Studying the long-term effects of DEET exposure on human health.
3. Investigating the impact of DEET on non-target insects and the environment.
4. Developing new methods for synthesizing DEET that are more efficient and environmentally friendly.
5. Studying the molecular mechanisms of DEET's insect-repelling properties to develop new insecticides.
Synthesemethoden
DEET is synthesized by reacting N,N-diethyl-m-toluamide with thionyl chloride, followed by reaction with 3-methylbenzoyl chloride. The resulting product is then purified and crystallized to obtain pure DEET.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect-repelling properties. It has been found to be highly effective against a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus. DEET is also effective against ticks that carry Lyme disease.
Eigenschaften
Produktname |
N,N-diethyl-3-(3-methylbenzamido)benzamide |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-[3-(diethylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)16-10-7-11-17(13-16)20-18(22)15-9-6-8-14(3)12-15/h6-13H,4-5H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
QPABCBCJCCRFIB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)

![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)



![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)